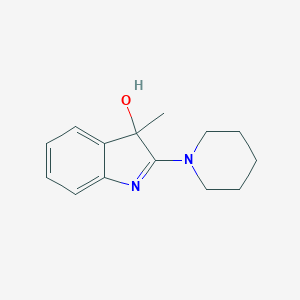
3H-Indol-3-ol, 3-methyl-2-piperidino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indol-3-ol, 3-methyl-2-piperidino-, also known as 3-MeO-PCP, is a synthetic dissociative substance that has gained attention in scientific research. It belongs to the arylcyclohexylamine class of compounds and has a chemical structure similar to phencyclidine (PCP).
Mécanisme D'action
The mechanism of action of 3H-Indol-3-ol, 3-methyl-2-piperidino- involves its binding to the NMDA receptor, which results in the inhibition of glutamate neurotransmission. This leads to the disruption of communication between neurons and alters the perception of sensory stimuli. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been shown to have affinity for other receptors, including the sigma-1 receptor and the dopamine transporter.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3H-Indol-3-ol, 3-methyl-2-piperidino- are complex and can vary depending on the dose and route of administration. At low doses, 3H-Indol-3-ol, 3-methyl-2-piperidino- can cause mild dissociation and euphoria. At higher doses, it can cause profound dissociation, hallucinations, and delusions. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3H-Indol-3-ol, 3-methyl-2-piperidino- in lab experiments is its potency and selectivity for the NMDA receptor. This allows for precise control over the experimental conditions and can lead to more accurate results. However, one limitation is the potential for toxicity and adverse effects, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3H-Indol-3-ol, 3-methyl-2-piperidino-. One area of interest is its potential use in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of 3H-Indol-3-ol, 3-methyl-2-piperidino- on the brain and behavior. Finally, there is a need for the development of safer and more effective dissociative substances for use in scientific research.
Méthodes De Synthèse
The synthesis of 3H-Indol-3-ol, 3-methyl-2-piperidino- involves the reaction of 3-hydroxyindole with 3-methyl-2-piperidone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain 3H-Indol-3-ol, 3-methyl-2-piperidino- in its pure form.
Applications De Recherche Scientifique
3H-Indol-3-ol, 3-methyl-2-piperidino- has been studied in various scientific disciplines, including neuroscience, pharmacology, and toxicology. It has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning processes. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been used to study the effects of dissociative substances on the brain and behavior.
Propriétés
Numéro CAS |
14119-77-8 |
|---|---|
Nom du produit |
3H-Indol-3-ol, 3-methyl-2-piperidino- |
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
3-methyl-2-piperidin-1-ylindol-3-ol |
InChI |
InChI=1S/C14H18N2O/c1-14(17)11-7-3-4-8-12(11)15-13(14)16-9-5-2-6-10-16/h3-4,7-8,17H,2,5-6,9-10H2,1H3 |
Clé InChI |
PNZITOBGQYHDJL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N=C1N3CCCCC3)O |
SMILES canonique |
CC1(C2=CC=CC=C2N=C1N3CCCCC3)O |
Synonymes |
3-Methyl-2-piperidino-3H-indol-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)

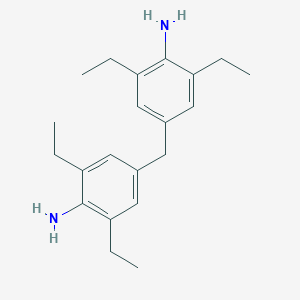

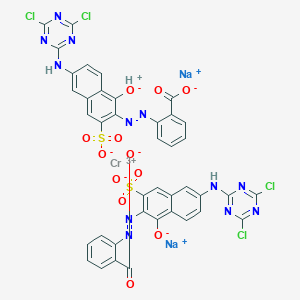
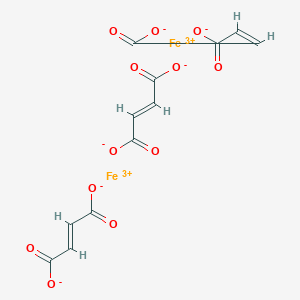
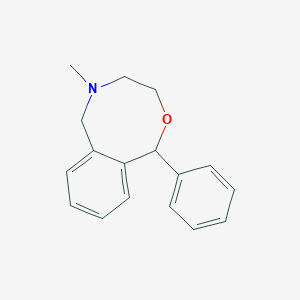


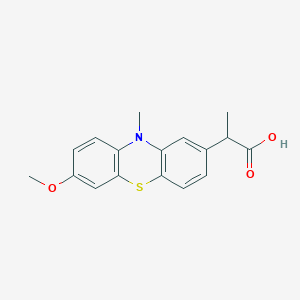

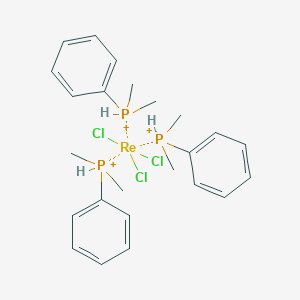
![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
